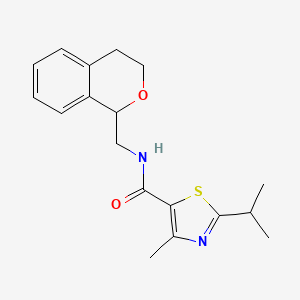

![molecular formula C15H14N2O3 B5555064 5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-phenylpyrano[2,3-c]pyrazol-4(1H)-ones, which are closely related to the compound , has been described through a novel method involving the reaction of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride using calcium hydroxide in refluxing 1,4-dioxane. N-Unsubstituted representatives are obtained by treating 4-methoxybenzyl-protected congeners with trifluoroacetic acid (Becker, Eller, & Holzer, 2005).

Molecular Structure Analysis

The crystal structure of related compounds provides insight into the molecular arrangement and bonding patterns typical for this class of compounds. For instance, the crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex revealed an extensive delocalization in the central O–C–C–N–C–C–O fragment of the molecule, highlighting the unique structural features of these compounds (Cerchiaro et al., 2006).

Chemical Reactions and Properties

Reactions involving pyrano[2,3-c]pyrazoles, such as the synthesis of 6-di(tri)fluoromethyl- and 5-di(tri)fluoroacetyl-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-ones, demonstrate the reactivity of these compounds towards various functionalization reactions. These reactions proceed via condensation of 4-acetyl-5-hydroxy-3-methyl-1-phenylpyrazole with difluoroethanoates in the presence of LiH, showcasing the chemical versatility of the pyrano[2,3-c]pyrazole core (Sosnovskikh et al., 2005).

Physical Properties Analysis

The physical properties of such compounds can be inferred from studies like the synthesis, spectral analysis, quantum studies, and investigation into the thermodynamic properties of similar pyrazole derivatives. These studies provide insights into the stability, reactivity, and electronic properties of the compounds under various conditions (Halim & Ibrahim, 2022).

科学的研究の応用

Synthesis and Crystal Structure : Pyrazolone derivatives are synthesized for various applications. A study by Cerchiaro et al. (2006) reported the synthesis and crystal structure of pyrazolone derivatives and their copper(II) complexes. This synthesis explores the structural characteristics and binding abilities of these compounds, important for applications in materials science and coordination chemistry (Cerchiaro et al., 2006).

Corrosion Inhibition : Pyrazolone derivatives have been investigated for their potential as corrosion inhibitors. Yadav et al. (2016) studied two pyranopyrazole derivatives and found them effective in preventing mild steel corrosion in HCl solutions. This application is significant in the field of industrial materials and protective coatings (Yadav et al., 2016).

Antihyperglycemic Agents : In medical research, some pyrazolone derivatives have been explored for their antihyperglycemic properties. Kees et al. (1996) reported the synthesis and structure-activity relationship of pyrazolone derivatives, identifying them as potent antihyperglycemic agents in diabetic mice models. These findings could have implications for the development of new diabetes treatments (Kees et al., 1996).

Anti-inflammatory, Analgesic, and Antipyretic Activities : Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety and evaluated their potential as anti-inflammatory, analgesic, and antipyretic agents. This research contributes to the search for new therapeutic agents in the field of medicine (Antre et al., 2011).

Antibacterial Properties : Maqbool et al. (2014) investigated the antibacterial activities of pyrazolo[3,4-b]pyridine derivatives. Some of these compounds exhibited significant antibacterial properties, highlighting their potential use in developing new antibacterial drugs (Maqbool et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-3-phenyl-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-9-11(7-8-18)15(19)20-14-12(9)13(16-17-14)10-5-3-2-4-6-10/h2-6,18H,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHESAIPOWPOWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=NNC(=C12)C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-hydroxyethyl)-4-methyl-3-phenyl-2H-pyrano[2,3-c]pyrazol-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)